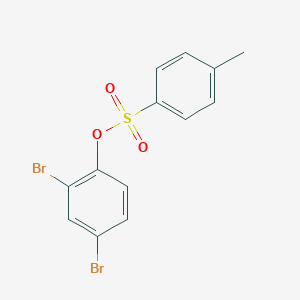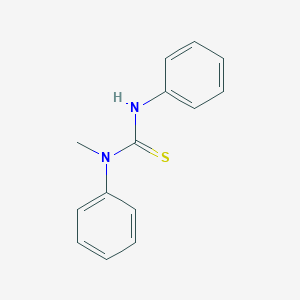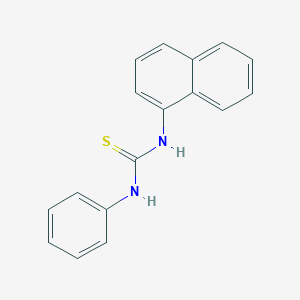![molecular formula C18H17NO3 B188454 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone CAS No. 5546-17-8](/img/structure/B188454.png)
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone, also known as 5-MeO-MPMI, is a novel synthetic indole derivative that has been gaining attention in the scientific community. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone is not fully understood, but it is believed to involve the modulation of serotonin receptors. This compound has been found to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been found to interact with other serotonin receptors, including 5-HT1A and 5-HT7 receptors. The exact mechanism of action of 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone on these receptors is still being investigated.
生化学的および生理学的効果
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone can modulate the activity of neuronal networks by enhancing synaptic transmission and plasticity. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One advantage of using 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone in lab experiments is its high potency and selectivity for serotonin receptors. This compound has been found to have high affinity for the 5-HT2A receptor, which is a target for various psychiatric disorders. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound for research purposes. One limitation of using 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone in lab experiments is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for the research on 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone. One direction is the investigation of its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. Another direction is the exploration of its mechanism of action on serotonin receptors, which could lead to the development of new drugs with improved selectivity and efficacy. Additionally, the synthesis of analogs of 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone could provide insights into the structure-activity relationship of this compound and its potential applications in various fields.
合成法
The synthesis of 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone involves the condensation of 5-hydroxyindole-3-acetic acid and 4-methoxyphenylhydrazine in the presence of acetic anhydride and pyridine. The product is then reduced with lithium aluminum hydride to yield 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]-ethanone. This synthesis method has been reported in the literature and has been optimized for high yields and purity.
科学的研究の応用
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been tested for its anticancer activity and has been found to inhibit the growth of cancer cells in vitro. In pharmacology, 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone has been tested for its ability to interact with serotonin receptors and has been found to have high affinity for the 5-HT2A receptor. In neuroscience, this compound has been tested for its ability to modulate the activity of neuronal networks and has been found to enhance synaptic transmission and plasticity.
特性
CAS番号 |
5546-17-8 |
|---|---|
製品名 |
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone |
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C18H17NO3/c1-11-18(12(2)20)16-10-14(21)6-9-17(16)19(11)13-4-7-15(22-3)8-5-13/h4-10,21H,1-3H3 |
InChIキー |
ZBYOXWZXVBQBBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)O)C(=O)C |
正規SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



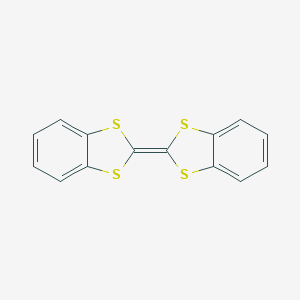
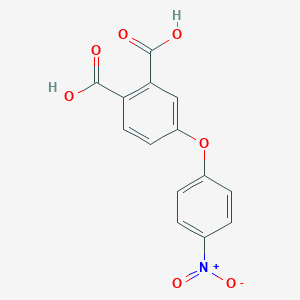
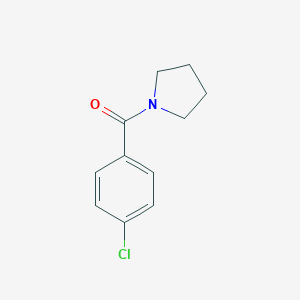
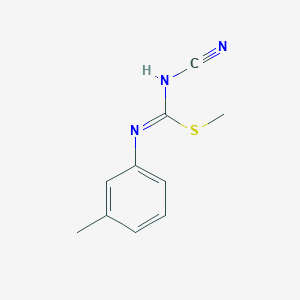
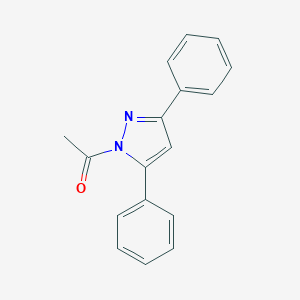
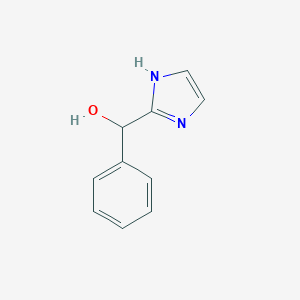
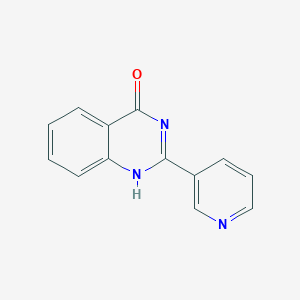
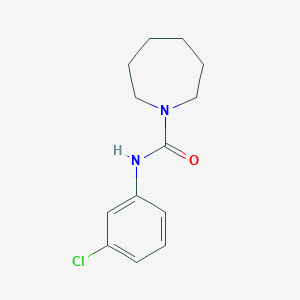
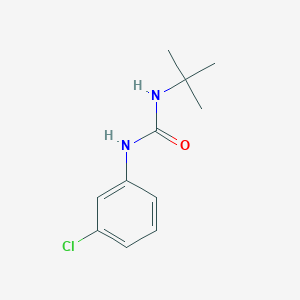
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
